N,N-bis(cyanomethyl)-4-methoxybenzamide

Description

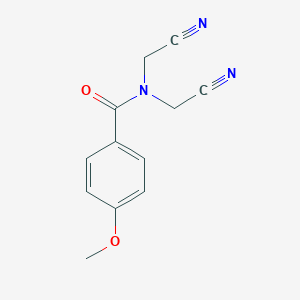

N,N-bis(cyanomethyl)-4-methoxybenzamide is a substituted benzamide derivative featuring a methoxy group at the para position of the aromatic ring and two cyanomethyl groups attached to the nitrogen atom. This compound belongs to the broader class of N,N-bis(cyanomethyl)amines, which are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions . The methoxy group serves as an electron-donating substituent, influencing both the compound’s reactivity during synthesis and its physicochemical properties, such as solubility and spectral characteristics.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-4-methoxybenzamide |

InChI |

InChI=1S/C12H11N3O2/c1-17-11-4-2-10(3-5-11)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |

InChI Key |

AMTRVAQRJIKPLH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N,N-bis(cyanomethyl)amine derivatives vary primarily in their aromatic or aliphatic substituents. Key structural analogs include:

- Electron-donating vs. electron-withdrawing groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor the formation of N,N-bis(cyanomethyl)amines in high yields (up to 90%), while electron-withdrawing groups (e.g., nitro) lead to Strecker adducts (cyanomethylamines) instead .

- Steric effects : Bulky substituents (e.g., benzhydryl) reduce reaction efficiency due to steric hindrance, as seen in lower yields for N-benzhydryl derivatives .

Physicochemical and Spectral Properties

- NMR trends: Cyanomethyl protons (CH₂CN) typically resonate as singlets at δ 4.1–4.3 in ¹H-NMR, while methoxy groups appear as singlets near δ 3.8–3.9 .

- Mass spectrometry : Molecular ion peaks (M⁺ or M⁺−H) align with calculated masses (e.g., m/z 185 for methylphenyl derivatives) .

- Thermal stability : Methoxy-substituted benzamides exhibit higher melting points compared to aliphatic analogs (e.g., N-cyclohexyl derivatives are oil-like, while N-(4-methylphenyl) analogs are solids) .

Research Findings and Implications

Reaction selectivity: The methoxy group’s electron-donating nature enhances the nucleophilicity of intermediate amines, promoting bis(cyanomethyl)amine formation over Strecker products .

Catalytic efficiency : Copper-based catalysts enable selective C–N bond formation, with Cu(OTf)₂ stabilizing imine intermediates and CuCl facilitating cyanide transfer .

Data Tables

Table 2. Spectral Data for Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.